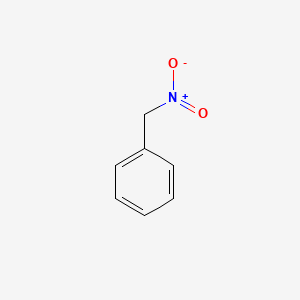

(Nitromethyl)benzene

カタログ番号 B1293519

:

622-42-4

分子量: 137.14 g/mol

InChIキー: VLZLOWPYUQHHCG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05072056

Procedure details

184.1 g. (1.51 mole) of benzaldehyde oxime and 185 ml. of glacial acetic acid are placed in a 3 liter 3 neck flask. The mixture is stirred and heated to 80° C. A solution of 344.1 g. (1.65 mole) of 36.6% peracetic acid and 19 g. of sodium acetate trihydrate is added at a rate such that the temperature is maintained between about 80° and about 90° C. Stirring is continued at about 85° C. for about 3 1/2 hours until there is no oxime. The reaction mixture is chilled to 25° C. and one liter of water is added and the mixture stirred well and the oil which forms, is separated. The aqueous layer is extracted twice with 200 ml. of methylene chloride. The aqueous extract is combined with the oil layer and washed twice with 600 ml. of water and once with 600 ml. of 5% sodium bicarbonate solution, washed again with 400 ml. of water, and dried over sodium sulfate and concentrated to a light orange oil. The yield is 173.5 g. (84%) of 97% pure material by GC.

[Compound]

Name

3

Quantity

3 L

Type

reactant

Reaction Step Three

Name

peracetic acid

Quantity

1.65 mol

Type

reactant

Reaction Step Four

[Compound]

Name

oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:12])C.C(OO)(=O)C.O.O.O.C([O-])(=O)C.[Na+]>O>[N+:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([O-:12])=[O:9] |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.51 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=NO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

[Compound]

|

Name

|

3

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

peracetic acid

|

|

Quantity

|

1.65 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.C(C)(=O)[O-].[Na+]

|

Step Six

[Compound]

|

Name

|

oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained between about 80° and about 90° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is continued at about 85° C. for about 3 1/2 hours until there

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is chilled to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred well

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is extracted twice with 200 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous extract

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with 600 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

of 5% sodium bicarbonate solution, washed again with 400 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

of water, and dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a light orange oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])CC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |